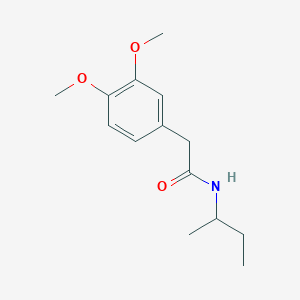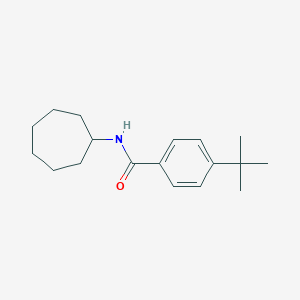
N-(4-acetylphenyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)pentanamide, also known as N-acetyl-5-phenylpentanamide, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is commonly used in scientific research for its various properties and applications.
Wirkmechanismus
The exact mechanism of action of N-(4-acetylphenyl)pentanamide is not fully understood. However, studies have shown that it may act as an acetylcholinesterase inhibitor, which means that it can prevent the breakdown of acetylcholine in the brain. This can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)pentanamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)pentanamide in lab experiments is that it is a relatively simple compound to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-acetylphenyl)pentanamide. One area of focus could be on its potential therapeutic applications for the treatment of neurodegenerative diseases. Another area of focus could be on its use as a model compound for studies related to drug metabolism and toxicity. Additionally, further research could be conducted to better understand its mechanism of action and to identify other potential applications for this compound.
Synthesemethoden
N-(4-acetylphenyl)pentanamide can be synthesized through the reaction of 4-acetylbenzoic acid with pentanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)pentanamide has various applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used as a model compound in studies related to drug metabolism and toxicity. Furthermore, N-(4-acetylphenyl)pentanamide has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)pentanamide |
InChI |
InChI=1S/C13H17NO2/c1-3-4-5-13(16)14-12-8-6-11(7-9-12)10(2)15/h6-9H,3-5H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
XQGITCBACADSMD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)










![Dimethyl 2-[(4-tert-butylbenzoyl)amino]terephthalate](/img/structure/B291218.png)
![Dimethyl 2-[(4-chlorobenzoyl)amino]terephthalate](/img/structure/B291219.png)
